molecular formula C18H18N4O B7178349 4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide

4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B7178349
M. Wt: 306.4 g/mol
InChI Key: JTYLUPDAZXPYJD-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a carboxamide group attached to a phenyl ring, which is further substituted with a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the dimethyl groups and the carboxamide functionality. The final step involves the attachment of the pyridin-4-ylmethyl group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide include:

  • 4,5-dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazolium chloride
  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features

Properties

IUPAC Name

4,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12-13(2)21-22-17(12)18(23)20-16-5-3-14(4-6-16)11-15-7-9-19-10-8-15/h3-10H,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYLUPDAZXPYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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